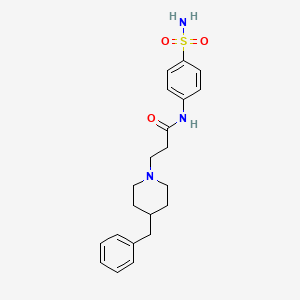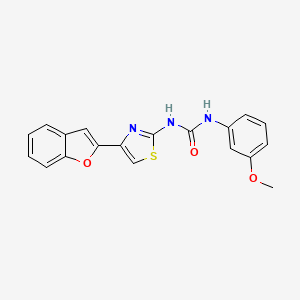![molecular formula C11H15Cl2N3 B13576784 (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of room temperature ionic liquids for the one-pot synthesis of imidazoles has been reported to offer excellent yields and efficient recovery and recycling of the ionic liquid .
化学反応の分析
Types of Reactions
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or the ethanamine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield reduced imidazole derivatives.
科学的研究の応用
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing various biochemical pathways. The ethanamine group may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the ethanamine group.
Histamine: Contains an imidazole ring and an amino group, similar to (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride.
Clotrimazole: An antifungal agent with an imidazole ring, used in various medical applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both the imidazole ring and the ethanamine group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H15Cl2N3 |
|---|---|
分子量 |
260.16 g/mol |
IUPAC名 |
(1R)-1-(3-imidazol-1-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9(12)10-3-2-4-11(7-10)14-6-5-13-8-14;;/h2-9H,12H2,1H3;2*1H/t9-;;/m1../s1 |
InChIキー |
CMNZZHOOLKWPJS-KLQYNRQASA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)N2C=CN=C2)N.Cl.Cl |
正規SMILES |
CC(C1=CC(=CC=C1)N2C=CN=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





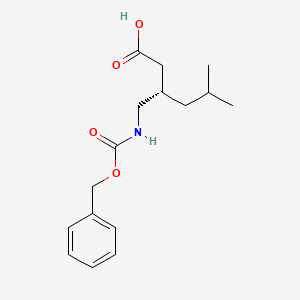
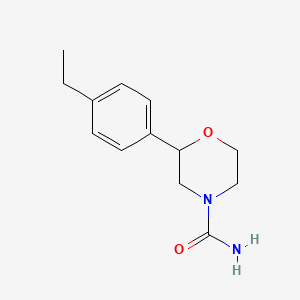
![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)
![3-(4-Fluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13576739.png)
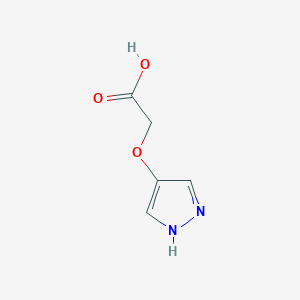

![tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13576749.png)

